![molecular formula C9H17N5O B13218141 Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine is a chemical compound with the molecular formula C9H17N5O and a molecular weight of 211.26 g/mol . This compound features a morpholine ring, a triazole ring, and an ethylamine group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine typically involves the reaction of morpholine with a triazole derivative under controlled conditions. One common method includes the use of triethylamine as a base and methanesulfonic acid as a catalyst . The reaction is carried out under reflux conditions in a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving the use of high-purity reagents and stringent quality control measures .
化学反応の分析
Types of Reactions
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Methyl-3-morpholin-4-ylpropan-1-amine: A similar compound with a morpholine ring and an amine group.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: Contains a morpholine ring and a quinazoline moiety.
Uniqueness
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine is unique due to its combination of a morpholine ring, a triazole ring, and an ethylamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C9H17N5O |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
N-methyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H17N5O/c1-7(10-2)8-11-9(13-12-8)14-3-5-15-6-4-14/h7,10H,3-6H2,1-2H3,(H,11,12,13) |
InChIキー |
AYOOBMYOLADOLE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NN1)N2CCOCC2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
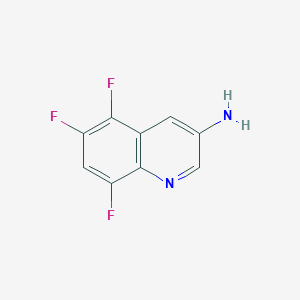
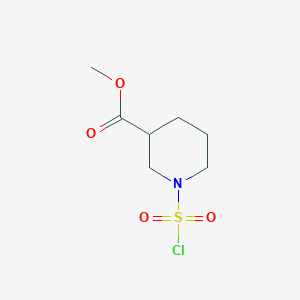

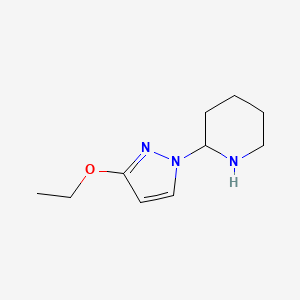

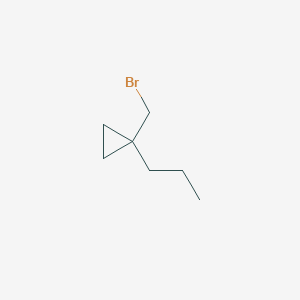
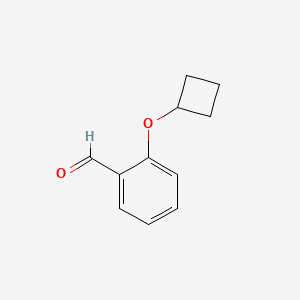
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)

